N-Desmethyl Loperamide chemical structure and properties
N-Desmethyl Loperamide chemical structure and properties
An In-Depth Technical Guide to N-Desmethyl Loperamide: Structure, Metabolism, and Analysis
Introduction: Beyond the Parent Compound
Loperamide is a well-established synthetic phenylpiperidine derivative, widely utilized as a peripherally acting µ-opioid receptor agonist to manage various forms of diarrhea.[1][2] Its clinical efficacy is predicated on its ability to slow intestinal motility with minimal central nervous system effects at therapeutic doses.[3] This peripheral restriction is a direct consequence of extensive first-pass metabolism and active efflux from the brain by P-glycoprotein (P-gp).[4] Central to its metabolic fate is its conversion to the principal metabolite, N-desmethyl loperamide.[4][5]
Initially regarded as an inactive byproduct, N-desmethyl loperamide has garnered significant attention within the scientific community. Its importance extends from being a critical biomarker in pharmacokinetic and drug-drug interaction studies to a key analyte in forensic toxicology, particularly in the context of the rising misuse and abuse of high-dose loperamide.[6][7][8] Understanding the chemical properties, metabolic generation, and analytical quantification of N-desmethyl loperamide is therefore paramount for researchers, clinical chemists, and drug development professionals. This guide provides a comprehensive technical overview of this crucial metabolite.
Chemical Identity and Physicochemical Properties
N-desmethyl loperamide is structurally a monocarboxylic acid amide.[9] Its formal IUPAC name is 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide.[9] It retains the core piperidine and diphenylbutanamide scaffolds of the parent drug but lacks one of the N,N-dimethyl groups on the butanamide moiety.
The fundamental physicochemical characteristics of N-desmethyl loperamide are summarized below, providing essential data for analytical standard preparation, experimental design, and interpretation of its pharmacokinetic behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₁ClN₂O₂ | [9][10] |
| Molecular Weight | 463.0 g/mol | [9][10] |
| Monoisotopic Mass | 462.2074 g/mol | [9][11] |
| CAS Number | 66164-07-6 | [9][10] |
| Appearance | White Solid | [11][12] |
| Solubility | Soluble in DMSO and DMF | [10][11] |
| Predicted XlogP | 4.8 | [13] |
Metabolic Genesis and Synthesis
Metabolic Pathway: The Role of Cytochrome P450
The biotransformation of loperamide to N-desmethyl loperamide is a primary example of oxidative N-demethylation, a common phase I metabolic reaction.[2][4] This process occurs predominantly in the liver and is a critical component of loperamide's extensive first-pass effect, which significantly limits the systemic bioavailability of the parent drug.[1][4]
The reaction is catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme system. Extensive research has identified CYP3A4 and CYP2C8 as the principal enzymes responsible for this conversion.[1][3][4][14] While other isoforms like CYP2B6 and CYP2D6 may play a minor role, CYP3A4 and CYP2C8 account for the vast majority of this metabolic activity.[2][7][14] The significant contribution of CYP3A4, one of the most abundant drug-metabolizing enzymes in the human liver, underscores the potential for drug-drug interactions.[15][16] Co-administration of loperamide with potent inhibitors of CYP3A4 (e.g., ketoconazole) or CYP2C8 can elevate plasma concentrations of loperamide, potentially increasing the risk of adverse effects.[1][3][14]
Chemical Synthesis
The laboratory synthesis of N-desmethyl loperamide is essential for generating analytical reference standards and for research purposes, such as in the development of radiolabeled tracers for PET imaging.[11][17] A common synthetic approach involves the direct methylation of the secondary amide precursor, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide.[17]
A representative reaction involves treating the precursor with a methylating agent, such as iodomethane (methyl iodide), in the presence of a strong base like potassium hydroxide (KOH) and a polar aprotic solvent like dimethyl sulfoxide (DMSO).[17][18] This method is also adaptable for radiosynthesis, where [¹¹C]methyl iodide is used to produce [¹¹C]N-desmethyl-loperamide for use as a PET radiotracer to study P-gp function in vivo.[17]
Pharmacological and Toxicological Profile
Pharmacological Activity and P-glycoprotein Interaction
N-desmethyl loperamide is generally considered to be the principal, inactive metabolite of loperamide.[4] However, its pharmacological profile is intrinsically linked to its interaction with the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp). Like its parent compound, N-desmethyl loperamide is a substrate of P-gp.[5][10] This efflux transporter is highly expressed at the blood-brain barrier, where it actively pumps substrates out of the brain and back into the systemic circulation. This mechanism is a key determinant in preventing both loperamide and its N-desmethyl metabolite from accumulating in the central nervous system at therapeutic concentrations, thereby preventing central opioid effects.[4][10]
Toxicological Relevance in Overdose Scenarios
The toxicological significance of N-desmethyl loperamide has become increasingly apparent with the alarming trend of loperamide abuse. In these scenarios, individuals ingest megadoses of loperamide to either self-manage opioid withdrawal or achieve euphoric effects.[6] At such high concentrations, the capacity of metabolic enzymes and P-gp can be saturated, leading to dramatically elevated systemic levels of both loperamide and N-desmethyl loperamide.[8]
While N-desmethyl loperamide is a weaker inhibitor of the hERG cardiac potassium channel compared to loperamide, it can accumulate to much higher concentrations in the blood than the parent drug during overdose.[7][19] Consequently, it is considered an essential contributor to the life-threatening cardiotoxicity associated with loperamide abuse.[7] This toxicity manifests as significant prolongation of the QTc and QRS intervals on an electrocardiogram, which can precipitate fatal ventricular arrhythmias such as Torsades de Pointes.[1][20] Therefore, the quantification of N-desmethyl loperamide in biological samples is a critical component of the toxicological investigation in suspected loperamide overdose cases.[8]
Analytical Methodologies: Quantification in Biological Matrices
The definitive and quantitative analysis of N-desmethyl loperamide in complex biological matrices like blood, plasma, and tissue is predominantly achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[21][22][23] This technique offers unparalleled sensitivity and specificity, allowing for accurate measurement even at low concentrations.
Protocol: LC-MS/MS Analysis of N-Desmethyl Loperamide in Blood
This protocol outlines a generalized, self-validating workflow for the extraction and quantification of N-desmethyl loperamide from whole blood, based on established methodologies.[6][22][23][24] The inclusion of a stable-isotope labeled internal standard (e.g., N-Desmethyl Loperamide-d3) is critical for correcting matrix effects and variabilities in extraction and ionization, thereby ensuring the trustworthiness of the results.[25]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is employed to remove proteins, salts, and other interfering substances from the blood matrix, concentrating the analyte of interest for enhanced sensitivity.
-
Procedure:
-
Pipette 1 mL of whole blood sample into a glass tube.
-
Add an appropriate amount of internal standard (e.g., N-Desmethyl Loperamide-d3).[25]
-
Add 3 mL of a suitable buffer (e.g., Acetate Buffer, pH 5) and vortex for 30 seconds.[6]
-
Load the mixture onto an SPE cartridge (e.g., a mixed-mode cation exchange column like UCT Clean Screen® XCEL I) without pre-conditioning.[6][24]
-
Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of an acidic methanol solution (e.g., 98:2 MeOH:Glacial Acetic Acid), and 2 mL of hexane to remove interferences. Dry the column thoroughly under vacuum between washes.[6]
-
Elute N-desmethyl loperamide with 2 mL of a basic organic solvent mixture (e.g., 78:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide).[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at < 50°C.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for injection.
-
2. LC-MS/MS Analysis
-
Rationale: Chromatographic separation isolates the analyte from any remaining matrix components before it enters the mass spectrometer, where it is ionized and fragmented for specific detection.
-
Instrumentation & Conditions:
-
LC System: UHPLC system (e.g., Thermo Scientific™ Dionex™ Ultimate™ 3000).[6]
-
Column: C18 reversed-phase column (e.g., UCT Selectra® C18, 100 x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[24]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[24]
-
Gradient: A suitable gradient program starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min.[24]
-
Injection Volume: 1-5 µL.[24]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Vantage™).[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[22][23]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
N-Desmethyl Loperamide Transition: m/z 463.2 → 252.1[22]
-
Internal Standard (d3) Transition: m/z 466.0 → 252.1 (Example)
-
-
3. Data Acquisition and Quantification
-
Rationale: By monitoring the specific transition of a precursor ion to a product ion, MRM provides exceptional selectivity and allows for accurate quantification against a calibration curve.
-
Procedure:
-
Construct a calibration curve by spiking blank blood with known concentrations of N-desmethyl loperamide analytical standard.
-
Process the calibration standards, quality control samples, and unknown samples using the described SPE and LC-MS/MS method.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of N-desmethyl loperamide in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Conclusion
N-desmethyl loperamide, the primary metabolite of loperamide, is a molecule of substantial scientific and clinical interest. Its formation via CYP3A4 and CYP2C8 is a cornerstone of loperamide's pharmacokinetic profile, and its interaction with P-glycoprotein is key to its peripheral restriction. While pharmacologically less active than its parent, its role as a major contributor to cardiotoxicity in overdose situations makes its accurate quantification essential for forensic and clinical toxicology. The robust and specific analytical methods, particularly LC-MS/MS, developed for its detection provide the necessary tools for researchers and clinicians to investigate its role in drug metabolism, toxicology, and pharmacokinetics.
References
-
Loperamide - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
An Extraction of Loperamide and N-Desmethyl Loperamide from Blood Followed by LC–MS/MS Analysis. (2019, August 29). LCGC International - Chromatography Online. Retrieved from [Link]
-
Extraction of Loperamide and N-Desmethyl Loperamide from Blood Followed by LC–MS/MS Analysis. (2024, December 26). LCGC International - Chromatography Online. Retrieved from [Link]
-
Baker, D. E. (2007). Loperamide: a pharmacological review. Reviews in Gastroenterological Disorders, 7 Suppl 3, S11–S18. Retrieved from [Link]
-
Jin, M., Kim, H. S., Yim, S. V., Kim, Y., & Bae, K. S. (2004). Identification of cytochrome P450 isoforms involved in the metabolism of loperamide in human liver microsomes. European Journal of Clinical Pharmacology, 60(8), 577–583. Retrieved from [Link]
-
N-Desmethyl Loperamide. (n.d.). PubChem. Retrieved from [Link]
-
He, H., Sadeque, A. J., Wood, A. J., & Hachey, D. L. (2000). Quantitation of loperamide and N-demethyl-loperamide in human plasma using electrospray ionization with selected reaction ion monitoring liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 744(2), 323–331. Retrieved from [Link]
-
Lazarova, N., Zoghbi, S. S., Hong, J., Seneca, N., Tuan, E., Gladding, R. L., Liow, J. S., Taku, A., Innis, R. B., & Pike, V. W. (2008). Synthesis and evaluation of [N-methyl-11C]N-desmethyl-loperamide as a new and improved PET radiotracer for imaging P-gp function. Journal of Medicinal Chemistry, 51(19), 6034–6043. Retrieved from [Link]
-
CYP3A4 can N-demethylate loperamide. (n.d.). Reactome Pathway Database. Retrieved from [Link]
-
Johansen, S. S., & Jensen, J. L. (2004). Liquid chromatography-tandem mass spectrometry determination of loperamide and its main metabolite desmethylloperamide in biological specimens and application to forensic cases. Journal of Chromatography B, 811(1), 31–36. Retrieved from [Link]
-
The transformation of loperamide to its main metabolite N-demethylated loperamide (DLOP). (n.d.). ResearchGate. Retrieved from [Link]
-
Plasma concentrations of loperamide (&), desmethylloperamide (+) and... (n.d.). ResearchGate. Retrieved from [Link]
-
Loperamide: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved from [Link]
-
Synthesis of [¹¹C]-N-desmethyl-loperamide. Precursor, [¹¹C]Methyl... (n.d.). ResearchGate. Retrieved from [Link]
-
Sheng, J., Wang, L., Zhang, Y., & Liu, K. (2019). Functional characteristics of CYP3A4 allelic variants on the metabolism of loperamide in vitro. Drug Design, Development and Therapy, 13, 3193–3203. Retrieved from [Link]
-
Sklerov, J., Levine, B., Moore, K. A., & Fowler, D. (2005). Tissue distribution of loperamide and N-desmethylloperamide following a fatal overdose. Journal of Analytical Toxicology, 29(7), 750–754. Retrieved from [Link]
-
N-desmethyl loperamide (C28H31ClN2O2). (n.d.). PubChemLite. Retrieved from [Link]
-
Loperamide. (n.d.). PubChem. Retrieved from [Link]
-
Loperamide poisoning resulting in death: a case report and literature review. (n.d.). ResearchGate. Retrieved from [Link]
-
Sklerov, J., Levine, B., Moore, K. A., & Fowler, D. (2005). Tissue distribution of loperamide and N-desmethylloperamide following a fatal overdose. Journal of Analytical Toxicology, 29(7), 750–754. Retrieved from [Link]
-
Kang, J., & Lee, J. (2025). Loperamide poisoning resulting in death: a case report and literature review. Medicine, 104(33), e39504. Retrieved from [Link]
-
Bao, X., Lu, S., Simeon, F. G., & Victor, W. P. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules (Basel, Switzerland), 17(12), 14289–14301. Retrieved from [Link]
-
Eggleston, W., Clark, K. H., & Marraffa, J. M. (2019). Loperamide toxicity: recommendations for patient monitoring and management. Clinical Toxicology, 57(11), 1138–1143. Retrieved from [Link]
-
Bao, X., Lu, S., Simeon, F. G., & Victor, W. P. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14289–14301. Retrieved from [Link]
-
Loperamide. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Loperamide: Package Insert / Prescribing Information [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. weber.hu [weber.hu]
- 7. Functional characteristics of CYP3A4 allelic variants on the metabolism of loperamide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. N-Desmethyl Loperamide | C28H31ClN2O2 | CID 9805944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medkoo.com [medkoo.com]
- 12. N-Desmethyl Loperamide | TargetMol [targetmol.com]
- 13. PubChemLite - N-desmethyl loperamide (C28H31ClN2O2) [pubchemlite.lcsb.uni.lu]
- 14. Identification of cytochrome P450 isoforms involved in the metabolism of loperamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Loperamide: a pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reactome | CYP3A4 can N-demethylate loperamide [reactome.org]
- 17. Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Loperamide poisoning resulting in death: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Quantitation of loperamide and N-demethyl-loperamide in human plasma using electrospray ionization with selected reaction ion monitoring liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Liquid chromatography-tandem mass spectrometry determination of loperamide and its main metabolite desmethylloperamide in biological specimens and application to forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. N-Desmethyl Loperamide-d3 | LGC Standards [lgcstandards.com]
